(Oxan-3-yl)methanesulfonamide
Overview
Description
“(Oxan-3-yl)methanesulfonamide” is a chemical compound with the CAS Number: 1343232-78-9 . It has a molecular weight of 179.24 . The IUPAC name for this compound is tetrahydro-2H-pyran-3-ylmethanesulfonamide .
Molecular Structure Analysis
The InChI code for “(Oxan-3-yl)methanesulfonamide” is1S/C6H13NO3S/c7-11(8,9)5-6-2-1-3-10-4-6/h6H,1-5H2,(H2,7,8,9)
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“(Oxan-3-yl)methanesulfonamide” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Scientific Research Applications
Chemical Structures and Associations : Trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, a compound related to (Oxan-3-yl)methanesulfonamide, has been studied for its structure and self-association in solutions. This research found that it forms cyclic dimers in inert solvents and chain associates via hydrogen bonding between NH and C=O groups in crystals (Sterkhova, Moskalik, & Shainyan, 2014).
Synthesis Methods : Research has been conducted on the synthesis of (indol-3-yl)methanesulfonamide and its derivatives, which are closely related to (Oxan-3-yl)methanesulfonamide. This study elaborated two methods for synthesizing these compounds, highlighting the versatility and potential of sulfonamide derivatives in chemical synthesis (Korolev, Shchekotikhin, Lysenkova, & Preobrazhenskaya, 2003).
Structural Studies : A structural study of nimesulide triazole derivatives, which include N-(2-phenoxy-4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)methanesulfonamide, showed the importance of intermolecular interactions in these compounds. The study provides insights into the molecular geometries and the nature of hydrogen bonds, which are crucial for understanding the properties and applications of sulfonamide derivatives (Dey et al., 2015).
Catalysis and Chemical Reactions : Research on palladium-catalyzed N-arylation of methanesulfonamide and related nucleophiles reveals the potential of these compounds in catalytic reactions. This research emphasizes the importance of such reactions in synthesizing complex chemical structures without genotoxic impurities, which is crucial for pharmaceutical applications (Rosen, Ruble, Beauchamp, & Navarro, 2011).
Pharmaceutical Applications : The carbonic anhydrase inhibitory properties of novel sulfonamide derivatives derived from aminoindanes and aminotetralins, including N-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methane sulfonamide, have been studied. This research is significant for understanding the pharmaceutical potential of these compounds in inhibiting specific enzymes (Akbaba et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
oxan-3-ylmethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S/c7-11(8,9)5-6-2-1-3-10-4-6/h6H,1-5H2,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWFKHFIHXXOIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Oxan-3-yl)methanesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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